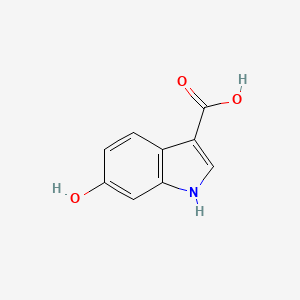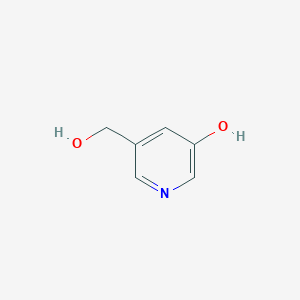
5-(Hydroxymethyl)pyridin-3-ol
説明
“5-(Hydroxymethyl)pyridin-3-ol” is a chemical compound with the molecular formula C6H7NO2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “5-(Hydroxymethyl)pyridin-3-ol” consists of a pyridine ring with a hydroxymethyl group attached to the 5th carbon and a hydroxyl group attached to the 3rd carbon . The InChI code for this compound is 1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2 .Chemical Reactions Analysis
While specific chemical reactions involving “5-(Hydroxymethyl)pyridin-3-ol” are not available, a study discusses the reaction of various 1H-azoles with 2-((dimethylamino)methyl)pyridin-3-ol and 2-bromo-6-(hydroxymethyl)pyridin-3-ol.It has a molecular weight of 125.13 . The boiling point is 423.7±30.0 C at 760 mmHg .
科学的研究の応用
Medicine: Therapeutic Agent Synthesis
5-(Hydroxymethyl)pyridin-3-ol serves as a precursor in the synthesis of various therapeutic agents. Its pyridine nucleus is a common structure found in many pharmaceuticals, which can be modified to produce drugs with diverse clinical applications .
Agriculture: Food Quality and Safety
In agriculture, this compound has been studied for its formation during the thermal processing of foods, such as honey. It’s a product of the Maillard reaction and can serve as an indicator of food quality and safety .
Environmental Science: Pollutant Degradation
Research in environmental science has explored the use of 5-(Hydroxymethyl)pyridin-3-ol in the degradation of environmental pollutants. Its chemical properties may facilitate the breakdown of harmful substances .
Materials Science: Advanced Material Development
In materials science, 5-(Hydroxymethyl)pyridin-3-ol is utilized in the development of new materials, including polymers and coatings, due to its ability to form stable bonds and contribute to the durability of materials .
Biochemistry: Enzymatic Reactions
This compound is significant in biochemistry for studying enzymatic reactions. It can act as a substrate or inhibitor in enzymatic assays, helping to understand reaction mechanisms and enzyme kinetics .
Pharmacology: Drug Metabolism
In pharmacology, 5-(Hydroxymethyl)pyridin-3-ol is used to study drug metabolism and detoxification processes. It can mimic the metabolic pathways of more complex drugs, providing insights into their biotransformation .
Food Science: Flavor and Aroma Development
It’s involved in the development of flavors and aromas in food products. Its presence can influence the sensory attributes of food, making it a subject of interest in food chemistry research .
Industrial Processes: Chemical Synthesis
Lastly, in industrial processes, this compound is used in the synthesis of various chemicals. Its reactivity makes it a valuable intermediate in the production of dyes, resins, and other industrial chemicals .
Safety and Hazards
The safety data sheet for a similar compound, 3-Hydroxypyridine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用機序
Target of Action
Similar compounds such as pyridoxine, a form of vitamin b6, are known to be coenzymes for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Mode of Action
It is known that the compound can be produced from 5-(hydroxymethyl)furfural (hmf) in model systems, mostly at neutral ph values . This suggests that the compound may interact with its targets in a pH-dependent manner.
Biochemical Pathways
The formation of 6-(hydroxymethyl)pyridin-3-ol by ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds has been studied . This reaction pathway is general for the formation of pyridin-3-ols from 2-oxofurans . Thus, it explains the conversions of furfural into pyridin-3-ol and of 2-acetylfuran into 2-methylpyridin-3-ol .
Pharmacokinetics
Similar compounds such as pyridoxine are known to be water-soluble vitamins that are readily absorbed into tissues for immediate use .
Result of Action
Similar compounds such as pyridoxine are known to play a crucial role in the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Action Environment
The action of 5-(Hydroxymethyl)pyridin-3-ol is influenced by environmental factors such as pH and temperature . The compound was produced from HMF in model systems, mostly at neutral pH values, as a function of reaction times and temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by these environmental factors.
特性
IUPAC Name |
5-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUNKIQRHSZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615340 | |
| Record name | 5-(Hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)pyridin-3-ol | |
CAS RN |
51035-70-2 | |
| Record name | 5-(Hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



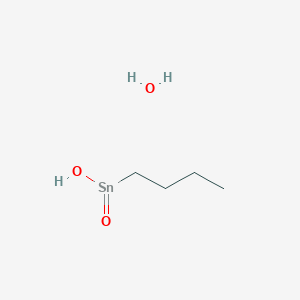
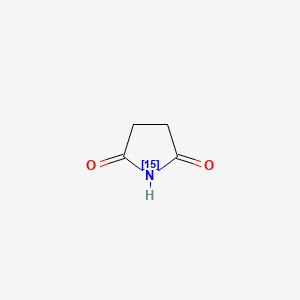



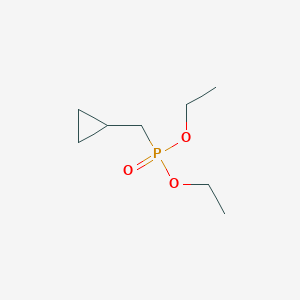

![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)

![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)
